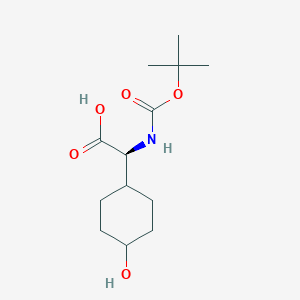

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

CAS No.:

Cat. No.: VC13660905

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO5 |

|---|---|

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | (2S)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

| Standard InChI | InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m0/s1 |

| Standard InChI Key | CFJDDDVVNKUBCL-RTBKNWGFSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C1CCC(CC1)O)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name is (2S)-(tert-butoxycarbonyl)aminoethanoic acid, with the molecular formula C₁₃H₂₃NO₅ and a molecular weight of 273.33 g/mol . Key features include:

-

Stereochemistry: The (S)-configuration at the α-carbon ensures enantioselective interactions in biological systems.

-

Functional Groups:

Table 1: Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 336870-02-1 | |

| SMILES | O=C(O)[C@@H](NC(OC(C)(C)C)=O)C1CCC(O)CC1 | |

| InChI Key | CFJDDDVVNKUBCL-RTBKNWGFSA-N | |

| Melting Point | 84–86°C (literature) |

Synthesis and Crystallization

Synthetic Routes

The compound is synthesized via Boc-protection of the corresponding amino acid precursor. A representative protocol involves:

-

Reaction: Free amino acid (e.g., 4-hydroxycyclohexylglycine) with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or dioxane) .

-

Workup: Evaporation under reduced pressure yields an oily intermediate, which is crystallized using weak polar solvents (e.g., cyclohexane) and seed crystals .

-

Hydrogenation: For intermediates with unsaturated bonds, catalytic hydrogenation (e.g., Raney nickel, H₂ at 2 MPa) ensures saturation .

Table 2: Optimization of Crystallization

| Parameter | Optimal Condition | Yield/Purity |

|---|---|---|

| Seed Crystal Loading | 0.2–2% (w/w) | 89.8% yield |

| Solvent | Cyclohexane | 99.1% purity |

| Drying | 60°C under reduced pressure | Stable storage |

Challenges in Synthesis

-

Oily Intermediates: Boc-protected amino acids like L-phenylglycine derivatives often resist crystallization, necessitating seed crystals and precise solvent selection .

-

Stereochemical Integrity: Racemization risks during Boc protection require controlled pH and temperature .

Applications in Medicinal Chemistry

Peptide Synthesis

The Boc group serves as a temporary amine protector, enabling stepwise solid-phase peptide synthesis (SPPS). Its acid-labile nature (cleaved by trifluoroacetic acid) allows selective deprotection without disturbing other functional groups .

HIV Protease Inhibitors

Cyclohexane-based carbamates, including this compound, are critical in designing HIV-1 protease inhibitors. The Boc group stabilizes transition states and mediates hydrogen bonds with catalytic aspartate residues (e.g., Asp25, Asp29) . For example:

-

Inhibitors 239 and 245–249 leverage the 4-hydroxycyclohexyl-Boc motif to achieve IC₅₀ values <10 nM against multidrug-resistant HIV strains .

Intracellular Drug Delivery

Conjugation with cell-penetrating peptides (CPPs) like octa-arginine enables cytosolic delivery of antibodies. The Boc group mitigates nonspecific interactions, while the hydroxyl group enhances solubility .

| Condition | Stability Outcome |

|---|---|

| Room Temperature | Stable for 6 months (crystalline form) |

| Aqueous Solution (pH 7) | Hydrolysis t₁/₂: >24 hours |

| Acidic (pH <3) | Boc deprotection within 1 hour |

Analytical Characterization

Spectroscopic Data

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume